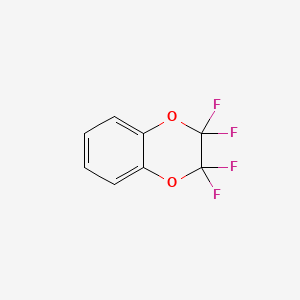

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCDBPBUHSKXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380206 | |

| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94767-47-2 | |

| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94767-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane

Introduction

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fluorinated heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The introduction of the tetrafluorinated ethylene bridge significantly alters the electronic properties and conformational flexibility of the benzodioxane scaffold, making it an attractive target for research and development. This guide provides a comprehensive overview of a proposed synthetic route to this compound, including a detailed experimental protocol, characterization data, and an exploration of the underlying chemical principles.

Synthetic Strategy: A Modified Williamson Ether Synthesis Approach

The most logical and convergent approach to the synthesis of this compound is a modification of the classic Williamson ether synthesis.[1][2] This strategy involves the dialkylation of catechol with a suitable 1,2-dihalo-tetrafluoroethane derivative. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the catecholate dianion, formed in situ, displaces the halide leaving groups.[2]

The choice of the 1,2-dihalo-tetrafluoroethane is critical. While 1,2-diiodo-tetrafluoroethane would be the most reactive, it is also the most expensive and least stable. 1,2-dibromo-tetrafluoroethane offers a good compromise between reactivity and stability, making it a suitable choice for this synthesis. 1,2-dichloro-tetrafluoroethane is less reactive and may require more forcing conditions.

Reaction Mechanism

The reaction is proposed to proceed in two main stages:

-

Deprotonation of Catechol: In the presence of a strong base, such as sodium hydride or potassium carbonate, catechol is deprotonated to form the more nucleophilic catecholate dianion.

-

Nucleophilic Attack: The catecholate dianion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihalo-tetrafluoroethane. This is followed by a second intramolecular nucleophilic attack to form the six-membered dioxane ring.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Williamson ether syntheses and reactions involving fluorinated compounds. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Catechol | C₆H₆O₂ | 110.11 | 120-80-9 | Sigma-Aldrich |

| 1,2-Dibromo-tetrafluoroethane | C₂Br₂F₄ | 259.82 | 124-72-1 | Alfa Aesar |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.

-

-

Addition of Catechol:

-

Dissolve catechol (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Addition of 1,2-Dibromo-tetrafluoroethane:

-

Dissolve 1,2-dibromo-tetrafluoroethane (1.1 equivalents) in anhydrous DMF (30 mL) and add it dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water (50 mL).

-

Pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated aqueous solution of sodium bicarbonate (100 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

-

Characterization and Spectroscopic Data

The following are predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a multiplet in the aromatic region corresponding to the four protons on the benzene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | m |

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two equivalent carbons of the tetrafluoroethylene bridge. The carbon signals will exhibit coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-O | 140 - 145 | t | ²JCF ≈ 20-30 |

| C-H (aromatic) | 115 - 125 | d | |

| C-F₂ | 110 - 120 | t | ¹JCF ≈ 280-300 |

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the four equivalent fluorine atoms. The chemical shift will be in the typical range for fluorine atoms attached to an aliphatic carbon.[4][5]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂-CF₂- | -90 to -110 | s |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-O-C ether linkages, the aromatic C-H and C=C bonds, and the strong C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-F stretch | 1100 - 1300 | Strong |

| C-O-C stretch (asymmetric) | 1200 - 1270 | Strong |

| C-O-C stretch (symmetric) | 1000 - 1100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₄F₄O₂ |

| Molecular Weight | 208.11 g/mol |

| Predicted m/z (M⁺) | 208 |

| Key Fragmentation Peaks | Loss of CO, COF₂, C₂F₄ are expected.[6][7] |

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle in an inert atmosphere and away from moisture.

-

1,2-Dibromo-tetrafluoroethane: Is a volatile and potentially toxic halogenated hydrocarbon. Handle in a well-ventilated fume hood.

-

Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catechol: Is toxic and an irritant. Avoid inhalation and skin contact.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of this compound. The proposed modified Williamson ether synthesis provides a straightforward method using readily available starting materials. The detailed experimental protocol and predicted spectroscopic data will be invaluable for researchers and scientists working on the synthesis and characterization of this and other novel fluorinated heterocyclic compounds. As with any synthetic procedure, careful optimization and adherence to safety protocols are paramount for successful and safe execution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. whitman.edu [whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoro-1,4-benzodioxane

Introduction: The Strategic Intersection of the Benzodioxane Scaffold and Fluorine Chemistry in Drug Discovery

The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This versatile template is found in a range of therapeutic agents, from α-adrenergic and serotoninergic receptor modulators to anticancer and antibacterial agents.[1]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[2][3] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2][4]

This guide focuses on 2,2,3,3-Tetrafluoro-1,4-benzodioxane, a molecule that synergistically combines the structural benefits of the 1,4-benzodioxane scaffold with the advantageous properties of fluorine. While this specific molecule is not extensively characterized in the public domain, this document will provide a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar fluorinated heterocyclic systems.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound is depicted below. The fusion of a benzene ring with a fully fluorinated dioxane ring results in a conformationally restricted and electron-deficient heterocyclic system.

Caption: Molecular structure of this compound.

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models.[5][6][] These values provide a valuable starting point for the assessment of this molecule in a drug discovery context.

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₈H₄F₄O₂ | - |

| Molecular Weight | 208.11 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | ALOGPS, Molinspiration |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | Molinspiration |

| Number of Hydrogen Bond Acceptors | 2 | Molinspiration |

| Number of Hydrogen Bond Donors | 0 | Molinspiration |

| Number of Rotatable Bonds | 0 | Molinspiration |

| Melting Point | 70-90 °C | Estimation based on similar structures |

| Boiling Point | 180-200 °C | Estimation based on similar structures |

| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS |

Proposed Synthesis and Reactivity

A plausible synthetic route to this compound involves the reaction of catechol with tetrafluoroethylene under basic conditions. This approach is analogous to the synthesis of other 1,4-benzodioxane derivatives.[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach

-

Deprotonation of Catechol: To a solution of catechol in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified period to ensure complete formation of the catecholate dianion.

-

Nucleophilic Addition: Tetrafluoroethylene gas is then bubbled through the solution of the catecholate dianion. The reaction temperature should be carefully controlled, as the reaction can be exothermic. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity and Stability: The tetrafluorinated dioxane ring is expected to be chemically robust due to the strength of the C-F bonds.[4] The electron-withdrawing nature of the fluorine atoms will deactivate the adjacent benzene ring towards electrophilic aromatic substitution. Conversely, the benzene ring may be more susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present. The compound is expected to be stable under standard laboratory conditions.

Spectroscopic Characterization: Predicted Signatures

The following sections outline the expected spectroscopic data for this compound based on the principles of NMR, IR, and mass spectrometry, with insights drawn from analogous fluorinated heterocyclic compounds.[9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to be simple, exhibiting a multiplet in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the four protons on the benzene ring. The symmetry of the molecule may lead to a more complex AA'BB' splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two carbons of the dioxane ring. The carbons of the dioxane ring, being directly attached to fluorine atoms, will exhibit complex splitting patterns due to C-F coupling and will be significantly shifted downfield.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool.[14][15] A single signal is expected for the four equivalent fluorine atoms, likely appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be indicative of the perfluoroalkyl ether environment.[16]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) at m/z 208. Characteristic fragmentation patterns for fluorinated compounds may be observed, including the loss of CF₂ or other fluorine-containing fragments.[9][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Applications in Drug Development and Research

The unique combination of the 1,4-benzodioxane scaffold and tetrafluoro substitution suggests several potential applications for this compound and its derivatives in drug discovery and development:

-

Metabolic Blocking: The perfluorinated dioxane ring can act as a metabolic "soft spot" blocker, preventing oxidative metabolism at that position and thereby increasing the half-life of a drug candidate.[4]

-

Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune the lipophilicity and other physicochemical properties of a lead compound to optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[2]

-

Novel Chemical Space: As a building block, it provides access to novel chemical space for the design of new bioactive molecules targeting a wide range of biological targets.

-

¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for ¹⁹F NMR-based studies of protein-ligand interactions and for in vivo imaging applications.[10]

Conclusion

This compound represents a compelling, albeit understudied, molecular scaffold for medicinal chemistry and drug discovery. While experimental data remains scarce, this in-depth guide has provided a robust framework of its predicted physicochemical properties, a logical synthetic pathway, and expected spectroscopic signatures based on established scientific principles. The strategic incorporation of the tetrafluorinated dioxane ring onto the privileged 1,4-benzodioxane core offers exciting opportunities for the development of novel therapeutics with enhanced pharmacological profiles. Further experimental investigation into the synthesis and biological evaluation of this and related compounds is highly warranted.

References

- 1. On-line Software [vcclab.org]

- 2. acdlabs.com [acdlabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS No.: 425-61-6 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL [chlounionpharm.com]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 8. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. alfa-chemistry.com [alfa-chemistry.com]

2,2,3,3-Tetrafluoro-1,4-benzodioxane: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide explores the synthesis, potential applications, and critical considerations for the novel compound, 2,2,3,3-Tetrafluoro-1,4-benzodioxane (CAS Number: 94767-47-2). While this specific molecule is not extensively documented in public literature, this whitepaper provides a comprehensive, experience-driven perspective on its potential, grounded in the well-established significance of the 1,4-benzodioxane scaffold in medicinal chemistry and the transformative impact of fluorination in modern drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold and Fluorine in Medicinal Chemistry

The 1,4-benzodioxane framework is a cornerstone in the design of a wide array of biologically active molecules.[1] This versatile scaffold is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities.[2] Its derivatives have been successfully developed as agents targeting the adrenergic, serotoninergic, and dopaminergic systems, among others.[1] The inherent structural features of the 1,4-benzodioxane moiety, including its conformational rigidity and defined stereochemistry, make it an ideal template for designing molecules with high affinity and selectivity for various biological targets.[2]

In parallel, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in contemporary medicinal chemistry.[3] The introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and membrane permeability.[4] This often leads to enhanced pharmacokinetic profiles and improved therapeutic efficacy.[4]

The convergence of the proven 1,4-benzodioxane scaffold with tetrafluoro-substitution presents a compelling opportunity for the discovery of novel chemical entities with unique therapeutic potential. This guide will delve into the prospective synthesis, anticipated properties, and potential applications of this compound.

Physicochemical Properties: An Educated Projection

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄F₄O₂ | Based on the 1,4-benzodioxane core with four fluorine substitutions. |

| Molecular Weight | 208.11 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a solid at room temperature with a moderate to high melting point. | The introduction of fluorine often increases intermolecular forces, leading to higher melting points compared to non-fluorinated analogs. |

| Boiling Point | Elevated compared to 1,4-benzodioxane. | Increased molecular weight and polarity due to the C-F bonds will contribute to a higher boiling point. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The hydrophobic nature of the fluorinated alkyl portion will dominate, reducing aqueous solubility. |

| Lipophilicity (LogP) | Significantly higher than 1,4-benzodioxane. | Fluorination is a well-established method for increasing the lipophilicity of a molecule. |

| Metabolic Stability | Potentially enhanced. | The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to increased metabolic stability.[4] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several plausible synthetic routes, leveraging established methodologies for the formation of benzodioxanes and the introduction of fluorine.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of catechol with a suitable tetrafluoroethylene equivalent under basic conditions. A common method for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

To a solution of catechol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the catecholate dianion.

-

Introduce tetrafluoroethylene gas or a suitable tetrafluoroethylene equivalent (e.g., tetrafluoro-1,2-diiodoethane followed by reductive elimination) into the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The unique combination of the 1,4-benzodioxane scaffold and tetrafluoro-substitution suggests several promising avenues for drug discovery research.

Central Nervous System (CNS) Agents

Derivatives of 1,4-benzodioxane have a rich history as CNS-active agents. The increased lipophilicity imparted by the tetrafluoro-substitution could enhance blood-brain barrier penetration, making this scaffold particularly attractive for targeting CNS disorders. Potential applications include the development of novel antipsychotics, antidepressants, and anxiolytics.

Anticancer Agents

The 1,4-benzodioxane nucleus is found in several compounds with demonstrated anticancer activity.[2] The enhanced metabolic stability of a fluorinated analog could lead to improved pharmacokinetic profiles and greater in vivo efficacy.

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. The unique electronic properties and lipophilicity of this compound could be exploited to design novel antibiotics with improved activity against drug-resistant bacteria.

Spectroscopic Characterization

While experimental spectra are not available, the expected spectroscopic features of this compound can be predicted.

-

¹H NMR: A complex multiplet in the aromatic region (approximately 6.8-7.2 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: Signals for the aromatic carbons, and importantly, the carbons of the dioxane ring will be split by the attached fluorine atoms (C-F coupling). The carbon atoms bearing the fluorine atoms would appear at a characteristic downfield shift.

-

¹⁹F NMR: A singlet or a complex multiplet, depending on the magnetic equivalence of the fluorine atoms. This would be a key technique for confirming the structure.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 208, along with characteristic fragmentation patterns of the benzodioxane ring.

Safety and Handling

As with any novel chemical entity, this compound should be handled with care in a laboratory setting. General safety precautions for fluorinated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The introduction of fluorine can sometimes lead to persistent and bioaccumulative compounds, and the toxicological properties of this compound are unknown.[6][7] Therefore, it is crucial to handle this compound with the assumption that it may be hazardous until proven otherwise.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in the field of drug discovery. By leveraging the established pharmacological importance of the 1,4-benzodioxane scaffold and the advantageous properties conferred by fluorination, this compound and its derivatives offer a promising starting point for the development of novel therapeutics. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, properties, and applications of this novel chemical entity. Further experimental investigation is warranted to fully elucidate the potential of this promising molecule.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PFAS - Wikipedia [en.wikipedia.org]

structure elucidation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane

An In-depth Technical Guide to the Structure Elucidation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the complete . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We will explore a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and the particularly informative ¹⁹F NMR. The guide emphasizes the synergy between these methods, demonstrating how a confluence of data provides an unambiguous confirmation of the molecular structure. Detailed experimental protocols and data interpretation frameworks are provided to serve as a practical reference for laboratory application.

Introduction and Strategic Overview

This compound is a fluorinated heterocyclic compound. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability and bioavailability, making such compounds highly valuable in pharmaceutical and materials science research.[1] The unambiguous confirmation of its structure is paramount for any further investigation or application.

The core challenge in elucidating this structure lies in its high degree of symmetry and the presence of multiple fluorine atoms. While this symmetry simplifies certain spectra (e.g., ¹H NMR), it presents challenges in others (e.g., distinguishing between aromatic carbons in ¹³C NMR). Furthermore, the strong coupling interactions between fluorine and carbon nuclei necessitate a sophisticated NMR approach.

Caption: Overall workflow for the .

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The first step in any structure elucidation is to determine the molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this purpose. We anticipate the molecular ion (M⁺•) peak to confirm the compound's mass, and the fragmentation pattern to provide initial clues about its structural components.

Expected Data:

-

Molecular Formula: C₈H₄F₄O₂

-

Molecular Weight: 220.01 g/mol

-

Molecular Ion (M⁺•): We expect a distinct peak at m/z = 220.

Fragmentation Pathway: The 1,4-dioxane ring is susceptible to retro-Diels-Alder type fragmentation. The most logical fragmentation pathway involves the expulsion of a stable tetrafluoroethene (C₂F₄) molecule, a signature event that would strongly support the proposed structure.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,2,3,3-Tetrafluoro-1,4-benzodioxane

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,2,3,3-Tetrafluoro-1,4-benzodioxane. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures—namely 1,4-benzodioxane and hexafluorobenzene—to construct a robust predictive framework. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed roadmap for the identification, characterization, and quality control of this fluorinated compound.

Molecular Structure and Spectroscopic Implications

This compound is a fluorinated heterocyclic compound with a rigid bicyclic structure. The molecule consists of a benzene ring fused to a 1,4-dioxane ring, where all four hydrogen atoms on the dioxane ring have been substituted with fluorine atoms. This extensive fluorination is expected to profoundly influence the molecule's electronic properties and, consequently, its spectroscopic signatures. The high electronegativity of the fluorine atoms will induce significant shifts in the nuclear magnetic resonance (NMR) spectra and alter the vibrational modes observed in infrared (IR) spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, showing signals only for the aromatic protons. Due to the symmetry of the unsubstituted benzene ring, two distinct signals are expected.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aromatic-H | 6.8 - 7.0 | Multiplet | The aromatic protons are expected to appear in a region typical for benzene derivatives. The electron-withdrawing effect of the oxygen atoms will slightly deshield these protons. The spectrum will likely be a complex multiplet due to spin-spin coupling between the adjacent, non-equivalent protons. |

Predicted spectrum based on the known spectrum of 1,4-benzodioxane, which shows a multiplet at approximately 6.85 ppm.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to symmetry, three distinct signals are predicted: one for the two equivalent aromatic carbons attached to oxygen, one for the other four equivalent aromatic carbons, and one for the two equivalent fluorinated carbons in the dioxane ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-O | 140 - 145 | These carbons are bonded to highly electronegative oxygen atoms, causing a significant downfield shift. |

| Aromatic C-H | 115 - 125 | These carbons will appear in the typical aromatic region. |

| Fluorinated C | 110 - 130 (with C-F coupling) | The chemical shift of these carbons will be heavily influenced by the attached fluorine atoms and will exhibit coupling with them. |

Prediction based on the ¹³C NMR of 1,4-benzodioxane, which has signals at approximately 143 ppm and 121 ppm for the aromatic carbons and 64 ppm for the dioxane carbons.[3][4] The significant downfield shift for the fluorinated carbons is predicted based on the strong deshielding effect of fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6][7][8] For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of all four fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CF₂ | -80 to -120 | The chemical shift of fluorine is highly dependent on its electronic environment. This predicted range is based on typical values for aliphatic fluorinated ethers. |

The prediction of ¹⁹F NMR chemical shifts can be further refined using computational methods.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-F Stretch | 1100 - 1300 | Strong | The C-F bond is highly polar, resulting in a strong absorption in this region. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Characteristic stretching vibrations of the benzene ring. |

| C-O-C Stretch | 1000 - 1200 | Strong | Asymmetric and symmetric stretching of the ether linkages. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

The IR spectrum of the parent compound, 1,4-benzodioxane, shows characteristic peaks for the aromatic and ether functionalities, which will be present in the fluorinated analogue, with the addition of the strong C-F stretching bands.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17][18][19][20]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₄F₄O₂ | |

| Molecular Weight | 208.11 g/mol | |

| Predicted m/z (M⁺) | 208 | The molecular ion peak is expected to be observed. |

| Key Fragmentation Peaks | Loss of CF₂, CO, and retro-Diels-Alder fragmentation of the dioxane ring. | Electron ionization is a high-energy technique that often leads to extensive fragmentation.[21][22][23] The fragmentation pattern will be indicative of the molecular structure. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Caption: A generalized workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[24] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.[25][26][27] Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C).

IR Spectroscopy

Caption: A generalized workflow for IR spectroscopic analysis using an ATR accessory.

Detailed Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient.[28][29] A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[30]

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plate is first recorded.[31][32] The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then analyzed.

Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Detailed Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules.[22][23][33] In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: The detector measures the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data has been presented. The included generalized experimental protocols offer a practical starting point for the empirical characterization of this molecule. This guide is intended to empower researchers in their efforts to synthesize, identify, and utilize this and other novel fluorinated compounds.

References

- 1. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,4-Benzodioxan(493-09-4) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 16. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 17. compoundchem.com [compoundchem.com]

- 18. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. studysmarter.co.uk [studysmarter.co.uk]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. acdlabs.com [acdlabs.com]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 26. books.rsc.org [books.rsc.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. scribd.com [scribd.com]

- 29. m.youtube.com [m.youtube.com]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. infinitalab.com [infinitalab.com]

- 32. apandales4.wordpress.com [apandales4.wordpress.com]

- 33. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Theoretical and Computational Scrutiny of 2,2,3,3-Tetrafluoro-1,4-benzodioxane: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and electronic properties of this fluorinated scaffold, offering insights into its potential as a building block in medicinal chemistry. The 1,4-benzodioxane core is a versatile template in drug design, with derivatives showing a wide range of biological activities, including as antagonists for α1 adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[1] The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and conformational preferences, making the theoretical exploration of fluorinated analogues a critical step in modern drug discovery.[2]

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety has a long and successful history in medicinal chemistry, serving as a key structural component in numerous bioactive compounds.[1][3] Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, while the ether linkages can engage in hydrogen bonding with biological targets. The versatility of this scaffold allows for the development of agonists and antagonists for a variety of receptors.[1] The substitution pattern on both the aromatic ring and the dioxane ring can be readily modified to fine-tune the pharmacological profile of the resulting compounds.[4][5]

The introduction of a tetrafluoroethyl bridge in this compound is anticipated to impart unique properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can influence the electronic distribution of the entire molecule, potentially altering its binding affinity and selectivity for target proteins.

Computational Methodologies for the Theoretical Study of Fluorinated Benzodioxanes

A thorough theoretical investigation of this compound necessitates a multi-faceted computational approach. The choice of methodology is critical for obtaining accurate and meaningful results.

A generalized workflow for the theoretical characterization of a novel molecule like this compound is depicted below. This process begins with the initial model construction and proceeds through geometry optimization, conformational analysis, and the calculation of various molecular properties.

Caption: A generalized workflow for the theoretical study of a novel molecule.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. For a molecule like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-31G* or a more flexible basis set like 6-311+G**, would be a suitable starting point for geometry optimization and electronic structure calculations. It is crucial to include polarization and diffuse functions, especially for accurately describing the electronegative fluorine atoms.

Ab Initio Methods

For higher accuracy, particularly for calculating reaction barriers or excited states, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of this compound in a biological environment, such as in solution or near a protein binding site, MD simulations are invaluable. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational flexibility and intermolecular interactions over time.

Structural and Conformational Analysis

The puckering of the dioxane ring and its orientation relative to the benzene ring are key determinants of the overall shape of benzodioxane derivatives. The introduction of four bulky and electronegative fluorine atoms is expected to have a significant impact on the conformational landscape of the dioxane ring.

A detailed conformational analysis can be performed by systematically rotating the dihedral angles of the dioxane ring and calculating the corresponding energies. This potential energy surface scan can identify the low-energy conformers and the energy barriers between them. The study of 1,3-difluorinated alkanes has shown that the relative orientation of C-F bonds significantly influences the conformational profile.[6]

| Parameter | Predicted Value Range | Methodological Consideration |

| C-C bond length (dioxane ring) | 1.52 - 1.55 Å | DFT with a 6-311+G** basis set is recommended for accuracy. |

| C-F bond length | 1.34 - 1.37 Å | The inclusion of polarization functions is crucial. |

| C-O bond length | 1.36 - 1.40 Å | Sensitive to the electronic effects of the fluorine atoms. |

| O-C-C-O dihedral angle | 45 - 65° | Defines the puckering of the dioxane ring (e.g., chair, boat, twist-boat). |

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculation of NMR chemical shifts and coupling constants is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide a unique fingerprint for its identification.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations at the optimized geometry can predict the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. This information can be used to identify characteristic functional groups and to confirm the predicted minimum energy structure.

Electronic Properties and Reactivity Insights

Analysis of the electronic structure provides fundamental insights into the molecule's reactivity and potential for intermolecular interactions.

Caption: Logical flow from geometry to electronic properties and reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (ESP)

The ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The ESP map is also crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.

Potential Applications in Drug Design

The unique combination of the rigid 1,4-benzodioxane scaffold and the electron-withdrawing tetrafluoroethyl group makes this compound an intriguing candidate for drug discovery. Theoretical studies can guide the design of derivatives with improved pharmacological properties.

As a Scaffold for Receptor Ligands

Building upon the known activities of other benzodioxane derivatives, this fluorinated analogue could serve as a starting point for the design of new ligands for G-protein coupled receptors (GPCRs) or ion channels.[1][4] Molecular docking studies, using a homology model or a crystal structure of the target receptor, can predict the binding mode and affinity of this compound derivatives.

As a Tool for Probing Protein-Ligand Interactions

The introduction of fluorine atoms can create specific interactions with protein residues, such as halogen bonds or orthogonal multipolar interactions. Theoretical studies can help to identify and characterize these interactions, providing a rationale for observed binding affinities and selectivities.

Hypothetical Experimental Protocol for Theoretical Analysis

Objective: To perform a comprehensive theoretical study of this compound.

Methodology:

-

Model Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Conformational Search: Conduct a systematic or stochastic conformational search to identify all low-energy conformers.

-

Frequency Analysis: For each stable conformer, perform a frequency calculation to confirm that it is a true minimum on the potential energy surface and to predict its vibrational spectra.

-

Spectroscopic Prediction: Calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the GIAO method.

-

Electronic Structure Analysis: Compute the HOMO and LUMO energies, generate the molecular electrostatic potential map, and perform an NBO analysis.

-

Data Analysis and Interpretation: Analyze the computed data to understand the structural, spectroscopic, and electronic properties of the molecule.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of novel molecules like this compound. By leveraging a combination of quantum mechanical calculations and molecular simulations, researchers can gain deep insights into the conformational preferences, spectroscopic signatures, and electronic nature of this promising scaffold. This knowledge is paramount for guiding the rational design and synthesis of new therapeutic agents with enhanced efficacy and safety profiles. The methodologies outlined in this guide offer a robust starting point for the in-depth exploration of this and other fluorinated benzodioxane derivatives in the context of modern drug discovery.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Tetrafluoro-Substitution on the Electronic Landscape of Benzodioxane: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorination in Modulating Bioactive Scaffolds

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its inherent conformational rigidity and favorable interactions with biological targets have cemented its status as a privileged structure.[1][2] However, the quest for enhanced potency, refined selectivity, and optimized pharmacokinetic profiles necessitates a deeper understanding of how substitutions on this core influence its fundamental electronic properties. The introduction of fluorine, a practice now deeply embedded in modern drug design, offers a powerful tool to modulate these characteristics.[3] This technical guide provides an in-depth exploration of the electronic properties of tetrafluoro-substituted benzodioxane, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the profound impact of perfluorination on the benzodioxane core, examining its synthesis, electronic landscape, and the experimental and computational methodologies used for its characterization.

The Inductive Power of Fluorine: Reshaping the Electronic Topography

The substitution of hydrogen with fluorine atoms on the benzene ring of the benzodioxane moiety instigates a significant redistribution of electron density. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which is the primary driver of the altered electronic properties. This effect has several key consequences:

-

Lowering of Frontier Molecular Orbital Energies: The strong inductive effect of the four fluorine atoms leads to a substantial stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower HOMO energy implies a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO energy indicates a higher electron affinity, rendering the molecule more susceptible to reduction. This modulation of the frontier orbital energies is a critical aspect in tuning the molecule's reactivity and its potential for engaging in charge-transfer interactions with biological targets.[5]

-

Widening of the HOMO-LUMO Gap: While both HOMO and LUMO levels are lowered, the extent of this stabilization is not always symmetrical. Computational studies on similar fluorinated aromatic systems suggest that the HOMO is often stabilized to a greater degree than the LUMO.[6] This differential stabilization results in an overall increase in the HOMO-LUMO energy gap. A larger energy gap is generally associated with greater kinetic stability and lower chemical reactivity.[7]

-

Alteration of the Molecular Electrostatic Potential: The electron-withdrawing nature of the fluorine atoms creates a more positive electrostatic potential on the aromatic ring of the benzodioxane core. This modification of the molecular surface can significantly impact non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding.

Synthesis and Characterization: A Predictive Approach

Proposed Synthetic Workflow

The synthesis would likely commence from a commercially available polyfluorinated starting material, such as hexafluorobenzene or pentafluorophenol. A nucleophilic aromatic substitution (SNAr) reaction would be the key step to introduce the dioxane ring.

Caption: A plausible synthetic pathway to 5,6,7,8-tetrafluoro-1,4-benzodioxane.

Detailed Protocol (Predictive):

-

Formation of the Phenoxide: Hexafluorobenzene is reacted with a hydroxide source (e.g., potassium hydroxide) to yield pentafluorophenol.

-

Deprotonation: The pentafluorophenol is then treated with a suitable base, such as potassium carbonate, to generate the corresponding potassium pentafluorophenoxide in situ. This enhances the nucleophilicity of the oxygen atom.

-

Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenoxide is reacted with a two-carbon electrophile, such as ethylene glycol or 1,2-dibromoethane, in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures. The reaction proceeds via a tandem SNAr mechanism, where the phenoxide displaces two fluorine atoms on the hexafluorobenzene ring to form the dioxane ring.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 5,6,7,8-tetrafluoro-1,4-benzodioxane.

Experimental Determination of Electronic Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for probing the redox properties of a molecule and estimating its HOMO and LUMO energy levels.[8] By measuring the oxidation and reduction potentials, we can gain insight into the molecule's electronic landscape.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining HOMO/LUMO energies using cyclic voltammetry.

Detailed Protocol:

-

Solution Preparation: A solution of the tetrafluoro-substituted benzodioxane is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The resulting voltammogram is analyzed to determine the onset oxidation and reduction potentials. The ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal standard for accurate potential referencing.

-

HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using empirical relationships.

Computational Modeling: A Window into the Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful in-silico approach to complement and predict the electronic properties of molecules.[9] By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electronic structure, including the energies and spatial distributions of its molecular orbitals.

Computational Workflow

Caption: A typical workflow for computational analysis of electronic properties.

Predicted Electronic Properties of Tetrafluoro-substituted Benzodioxane

Based on the principles outlined above and data from analogous fluorinated aromatic compounds, we can predict the electronic properties of tetrafluoro-substituted benzodioxane.

| Property | Predicted Value/Trend | Rationale |

| HOMO Energy | Significantly Lowered | Strong inductive effect of four fluorine atoms stabilizes the electron-rich aromatic ring. |

| LUMO Energy | Lowered | Electron-withdrawing nature of fluorine atoms stabilizes the unoccupied π* orbitals. |

| HOMO-LUMO Gap | Increased | The stabilization of the HOMO is expected to be more pronounced than that of the LUMO. |

| Ionization Potential | Increased | A lower HOMO energy corresponds to a higher energy required to remove an electron. |

| Electron Affinity | Increased | A lower LUMO energy indicates a greater tendency to accept an electron. |

| Redox Potentials | More Positive Oxidation and Reduction Potentials | Consistent with lowered HOMO and LUMO energy levels, making the molecule harder to oxidize and easier to reduce. |

Implications for Drug Discovery and Materials Science

The profound impact of tetrafluoro-substitution on the electronic properties of benzodioxane has significant implications for its application in drug discovery and materials science.

-

Enhanced Metabolic Stability: The increased resistance to oxidation, as indicated by the higher ionization potential, can translate to improved metabolic stability in a biological system. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[10]

-

Modulation of Receptor Binding: The altered electrostatic potential and frontier orbital energies can fine-tune the interactions with biological targets. This can lead to enhanced potency and selectivity of a drug molecule.[11]

-

Development of Novel Materials: The unique electronic properties of tetrafluoro-substituted benzodioxane make it an interesting building block for the development of novel organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and electron-accepting materials in organic photovoltaics (OPVs).

Conclusion

The tetrafluoro-substitution of the benzodioxane core offers a powerful strategy to modulate its electronic properties in a predictable manner. The strong inductive effect of the fluorine atoms leads to a significant lowering of the HOMO and LUMO energy levels, an increase in the HOMO-LUMO gap, and a modification of the molecular electrostatic potential. These changes have profound implications for the molecule's reactivity, stability, and intermolecular interactions. While direct experimental data for tetrafluoro-substituted benzodioxane is currently limited, this in-depth technical guide, based on established principles and data from analogous systems, provides a robust framework for researchers to understand and harness the unique electronic landscape of this important fluorinated scaffold in the pursuit of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2,3,3-Tetrafluoro-1,4-benzodioxane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. In the absence of extensive empirical data in published literature, this document establishes a robust theoretical framework to predict its solubility in a wide range of organic solvents. We delve into the key physicochemical properties of the molecule, including its polarity, the influence of its tetrafluorinated ring, and the role of its aromatic system. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering predictive insights and a detailed experimental protocol for the empirical determination of solubility, thereby facilitating its application in novel chemical syntheses and formulations.

Introduction: The Significance of this compound

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Its derivatives are key components in the design of agents targeting neuronal receptors, as well as in the development of novel anticancer and antibacterial therapeutics. The introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

This compound is a unique molecule that combines the rigid, aromatic benzodioxane framework with the strong electron-withdrawing effects of a perfluorinated dioxane ring. This substitution is expected to significantly alter its physical and chemical properties compared to its non-fluorinated parent. Understanding its solubility is a critical first step for any application, from its use as a reactant in a synthesis campaign to its formulation in a final product. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and its handling for biological screening. This guide provides the foundational knowledge for scientists to effectively work with this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties

-

Polarity: The molecule possesses a mixed polarity. The benzene ring is non-polar, and the highly fluorinated ethylenedioxy bridge (-O-CF₂-CF₂-O-) significantly reduces the polarity compared to a non-fluorinated dioxane. The four fluorine atoms are potent electron-withdrawing groups, but the symmetrical arrangement results in a low overall molecular dipole moment. The ether oxygen atoms introduce some polar character, acting as hydrogen bond acceptors.

-

Hydrogen Bonding: this compound has no hydrogen bond donors. It can, however, act as a weak hydrogen bond acceptor via its ether oxygens. This limits its ability to dissolve in protic solvents where hydrogen bonding is the dominant intermolecular force.

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, driven by the large electron cloud of the aromatic ring and fluorine atoms, and dipole-dipole interactions. Its solubility will be highest in solvents that can engage in similar interactions.

The Impact of Fluorination

Fluorination has a profound and often counter-intuitive effect on solubility. While it increases polarity at the C-F bond level, the overall effect on a molecule is often a decrease in polarizability and a weakening of van der Waals interactions with hydrocarbon-based solvents.[1] Highly fluorinated compounds are known to be poorly miscible with both polar (aqueous) and non-polar (hydrocarbon) solvents, sometimes leading to the formation of a third, fluorous phase. However, fluorination can improve solubility in solvents of medium polarity.[2]

The logical relationship for predicting solubility is visualized in the diagram below.

Caption: Predictive workflow for assessing solubility.

Predicted Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted solubility of this compound in common organic solvents. This table is a predictive guide and should be confirmed by experimental validation.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane | Sparingly Soluble | Dominated by dispersion forces. The rigid, flat aromatic structure may limit packing and interaction with flexible alkane chains. |

| Toluene, Benzene | Soluble | "Like dissolves like." Pi-stacking interactions between aromatic rings and strong dispersion forces should promote solubility. | |

| Diethyl Ether | Soluble | Moderate polarity and ability to engage in dispersion forces make it a good candidate. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Similar polarity and size should allow for effective solvation. |

| Tetrahydrofuran (THF) | Soluble | The ether functionality of THF aligns well with the ether linkages in the solute, and it has appropriate polarity. | |

| Acetone, Ethyl Acetate | Moderately Soluble | The polarity is higher, but the lack of strong hydrogen bonding from the solute may still allow for dissolution. | |

| Acetonitrile (MeCN) | Sparingly Soluble | The high polarity of acetonitrile may not be favorable for the largely non-polar solute. | |

| DMF, DMSO | Sparingly Soluble | Very high polarity and strong solvent-solvent interactions are unlikely to be overcome by solute-solvent interactions. | |

| Polar Protic | Methanol, Ethanol | Poorly Soluble | The strong hydrogen-bonding network of alcohols is difficult for the non-hydrogen-bond-donating solute to disrupt. |

| Water | Insoluble | The molecule is largely hydrophobic and cannot overcome the strong hydrogen bonding network of water. |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To validate the predicted solubilities, a robust experimental protocol is essential. The isothermal saturation method (also known as the shake-flask method) is a reliable gravimetric technique to determine the equilibrium solubility of a compound at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Small vials with screw caps (e.g., 4 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing the solute to sublime or decompose. A gentle stream of nitrogen or use of a vacuum desiccator can accelerate this process.

-

Mass Determination: Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility (S) is calculated in g/100 mL using the following formula:

S = [ (m₂ - m₁) / V ] * 100

Where:

-

m₁ is the mass of the empty vial.

-

m₂ is the mass of the vial with the dried solute residue.

-

V is the volume of the filtered aliquot taken.

-

The experimental workflow is outlined in the diagram below.

Caption: Isothermal saturation method workflow.

Conclusion